molecular formula C8H10O3 B1329566 Propyl 2-furoate CAS No. 615-10-1

Propyl 2-furoate

Cat. No.: B1329566
CAS No.: 615-10-1
M. Wt: 154.16 g/mol
InChI Key: HSCVIIISAAEVQT-UHFFFAOYSA-N
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Description

Propyl 2-furoate is an organic compound with the molecular formula C8H10O3. It is a carboxylic ester derived from 2-furoic acid and propanol. This compound is known for its sweet, earthy, and herbal aroma, making it a valuable component in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 2-furoate can be synthesized through the esterification of 2-furoic acid with propanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:

2-Furoic acid+PropanolAcid catalystPropyl 2-furoate+Water\text{2-Furoic acid} + \text{Propanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} 2-Furoic acid+PropanolAcid catalyst​Propyl 2-furoate+Water

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors where 2-furoic acid and propanol are continuously fed into the system, and the ester is continuously removed. This method ensures high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-furoate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form 2-furoic acid and other oxidation products.

    Reduction: Reduction of this compound can yield propyl 2-furanmethanol.

    Substitution: The ester group in this compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Propyl 2-furoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Widely used in the flavor and fragrance industry due to its pleasant aroma

Mechanism of Action

The mechanism of action of propyl 2-furoate involves its interaction with various molecular targets. In biological systems, it may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-furoate
  • Ethyl 2-furoate
  • Butyl 2-furoate

Uniqueness

Propyl 2-furoate is unique due to its specific ester group, which imparts distinct physicochemical properties and aroma characteristics. Compared to methyl and ethyl esters, this compound has a longer carbon chain, resulting in a different balance of hydrophobicity and volatility .

Properties

IUPAC Name

propyl furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-5-11-8(9)7-4-3-6-10-7/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCVIIISAAEVQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210465
Record name Propyl 2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid, sweet-oily, herbaceous-earthy odour
Record name Propyl 2-furoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/611/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

211.00 °C. @ 760.00 mm Hg
Record name Propyl 2-furoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037724
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly soluble in water; soluble in oils, miscible (in ethanol)
Record name Propyl 2-furoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/611/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.067-1.075
Record name Propyl 2-furoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/611/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

615-10-1
Record name Propyl 2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615-10-1
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Record name Propyl 2-furoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl 2-furoate
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Record name Propyl 2-furoate
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Record name Propyl 2-furoate
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Record name PROPYL 2-FUROATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73AJ7QL41Q
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Record name Propyl 2-furoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037724
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does p-nitrophenyl 5-n-propyl-2-furoate interact with alpha-chymotrypsin, and what is the significance of the observed pH dependence?

A1: p-nitrophenyl 5-n-propyl-2-furoate acts as a substrate for alpha-chymotrypsin, forming an acyl-enzyme intermediate during the enzymatic hydrolysis process []. This intermediate, characterized by a distinct peak in the 13C NMR spectrum, reveals crucial information about the reaction mechanism. The chemical shift of the acyl-enzyme ester carbonyl exhibits a pH dependence with an apparent pK of 7.1 []. This aligns with the pH dependence of the enzyme's catalytic activity (kcat) for this substrate, which also shows an apparent pK of 7.0 []. This correlation strongly suggests that the ionization state of a specific amino acid residue in the enzyme's active site, likely with a pKa near physiological pH, plays a critical role in both the formation and breakdown of the acyl-enzyme intermediate during catalysis.

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